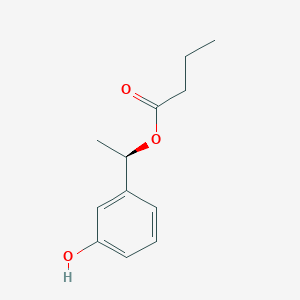
(1R)-1-(3-Hydroxyphenyl)ethyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-Hydroxyphenyl)ethyl butanoate: is an organic compound classified as an ester Esters are known for their pleasant aromas and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Hydroxyphenyl)ethyl butanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . The reaction conditions usually require heating under reflux to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts, such as sulfuric acid or sodium methoxide.
Major Products Formed:
Hydrolysis: 3-Hydroxyphenyl ethanol and butanoic acid.
Reduction: 3-Hydroxyphenyl ethanol.
Transesterification: New ester and alcohol.
Applications De Recherche Scientifique
Chemistry: (1R)-1-(3-Hydroxyphenyl)ethyl butanoate can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: In the fragrance and flavor industry, this compound can be used to impart specific scents or tastes to products.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-Hydroxyphenyl)ethyl butanoate involves its hydrolysis to release the active components, 3-Hydroxyphenyl ethanol and butanoic acid. These products can then interact with various molecular targets, such as enzymes or receptors, to exert their effects. The hydroxyphenyl group may play a role in binding to specific sites, influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Ethyl butanoate: Known for its fruity aroma, commonly used in flavorings.
Methyl butanoate: Another ester with a pleasant smell, used in perfumes and flavorings.
Isopropyl butanoate: Used in the fragrance industry for its distinct scent.
Uniqueness: This structural feature distinguishes it from simpler esters like ethyl butanoate and methyl butanoate .
Propriétés
Numéro CAS |
490031-21-5 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
[(1R)-1-(3-hydroxyphenyl)ethyl] butanoate |
InChI |
InChI=1S/C12H16O3/c1-3-5-12(14)15-9(2)10-6-4-7-11(13)8-10/h4,6-9,13H,3,5H2,1-2H3/t9-/m1/s1 |
Clé InChI |
XYUGHDKPANSXKV-SECBINFHSA-N |
SMILES isomérique |
CCCC(=O)O[C@H](C)C1=CC(=CC=C1)O |
SMILES canonique |
CCCC(=O)OC(C)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


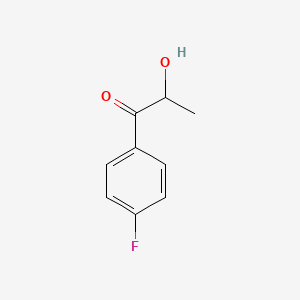
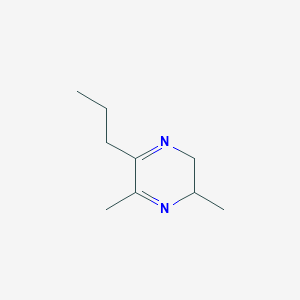
![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)
![Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide](/img/structure/B12577106.png)
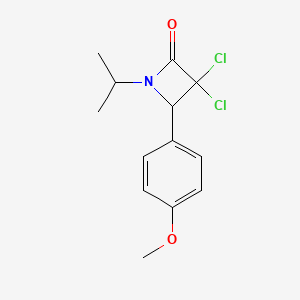
![1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12577115.png)
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)
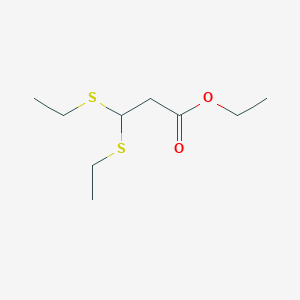
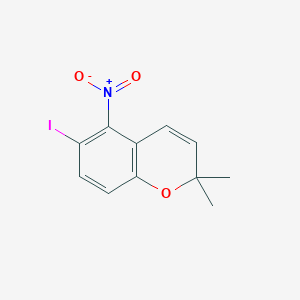


![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)
